molecular formula C12H21NO B6214917 {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2731007-71-7

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6214917
CAS No.: 2731007-71-7
M. Wt: 195.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-cyclopentyl-3-azabicyclo[311]heptan-1-yl}methanol is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azabicyclo family, which is known for its significant biological and chemical properties

Chemical Reactions Analysis

Types of Reactions

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

{5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol lies in its specific combination of a cyclopentyl group and a hydroxyl group attached to the azabicyclo scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2731007-71-7

Molecular Formula

C12H21NO

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.